molecular formula C13H19N3O4S B5038727 N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE

N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE

Cat. No.: B5038727
M. Wt: 313.37 g/mol
InChI Key: COJRWGGKENZQMJ-UHFFFAOYSA-N
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Description

N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE is a synthetic organic compound with the molecular formula C13H20N2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes an ethyl group, a sulfonamide group, and an acetamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE typically involves multiple steps. One common method includes the following steps:

    Halogenation Reaction: A compound is halogenated using a halogenating agent to obtain an intermediate compound.

    Hydrolysis: The intermediate compound undergoes hydrolysis to form another intermediate.

    Esterification: The hydrolyzed intermediate is esterified with another compound to form a new intermediate.

    Amine Transesterification: The esterified intermediate undergoes amine transesterification with ethylamine or its salt to form the final product.

    Oxidation: The final intermediate is oxidized to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and environmental friendliness. Conventional and easily available starting materials are used, and the synthesis steps are designed to be short and efficient .

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ETHYL-2-[2-(4-METHYLBENZENESULFONAMIDO)ACETAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-ethyl-2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4S/c1-3-14-12(17)8-15-13(18)9-16-21(19,20)11-6-4-10(2)5-7-11/h4-7,16H,3,8-9H2,1-2H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJRWGGKENZQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CNC(=O)CNS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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